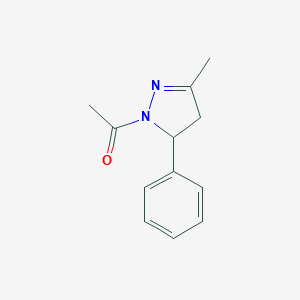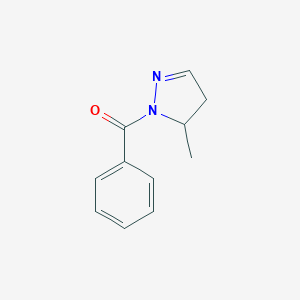![molecular formula C26H22ClNO4S B257839 N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257839.png)
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and viral replication. The compound has been shown to induce apoptosis in cancer cells and inhibit the activity of the HIV protease enzyme.
Biochemical and Physiological Effects:
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines. The compound has also been shown to induce the expression of certain tumor suppressor genes and inhibit the activity of certain oncogenes. In addition, it has been shown to reduce the replication of HIV and hepatitis C viruses in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins. However, the compound has several limitations, including its complex synthesis method, low solubility, and potential toxicity.
Orientations Futures
There are several future directions for the study of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide. These include further studies on its mechanism of action and its potential therapeutic applications. The compound could be further tested for its efficacy against various cancer cell lines and viral infections. In addition, efforts could be made to optimize its synthesis method and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide involves the reaction of 2-furylmethylamine with 4-chlorobenzaldehyde, followed by the condensation of the resulting Schiff base with 1,1-dioxide-3-thiacyclohexane-4-carboxylic acid. The final product is obtained through the reaction of the intermediate with 1-naphthylamine. The synthesis method is complex and requires the use of several reagents and solvents.
Applications De Recherche Scientifique
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis C.
Propriétés
Nom du produit |
N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide |
|---|---|
Formule moléculaire |
C26H22ClNO4S |
Poids moléculaire |
480 g/mol |
Nom IUPAC |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H22ClNO4S/c27-20-10-8-19(9-11-20)25-13-12-22(32-25)16-28(21-14-15-33(30,31)17-21)26(29)24-7-3-5-18-4-1-2-6-23(18)24/h1-13,21H,14-17H2 |
Clé InChI |
YVZCOOLOKOLDHP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)




![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
